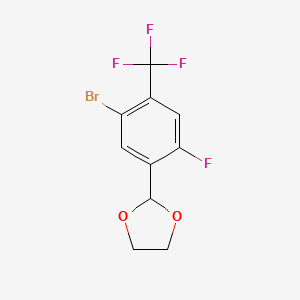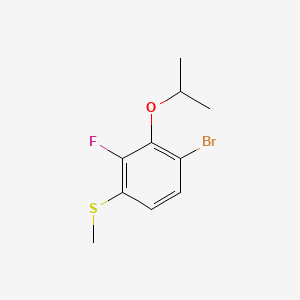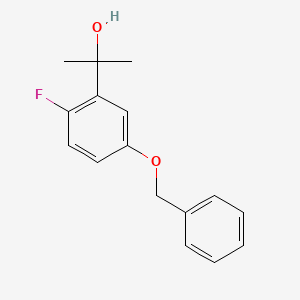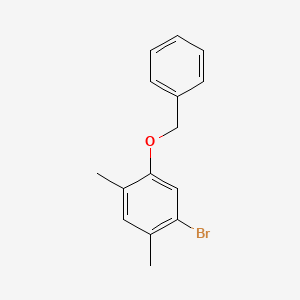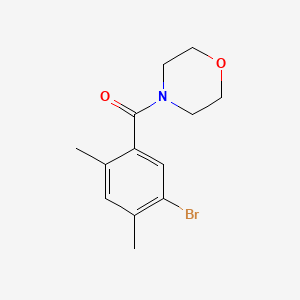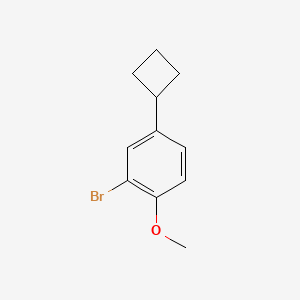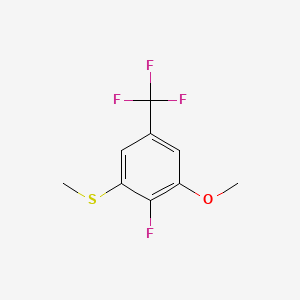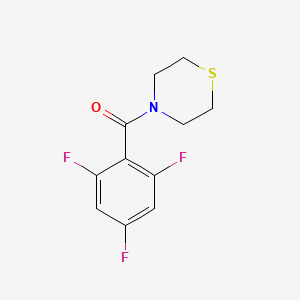
Thiomorpholino(2,4,6-trifluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiomorpholino(2,4,6-trifluorophenyl)methanone, also known as TMF, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor, and is soluble in most organic solvents. TMF has been used in the synthesis of a variety of compounds, including pharmaceuticals and polymers, and has been studied for its biochemical and physiological effects.
科学研究应用
Material Science
Substituted thiophenes, which are structurally related to Thiomorpholino(2,4,6-trifluorophenyl)methanone , have shown a wide range of applications in material science . They are used in the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. The compound’s potential in creating new materials or enhancing existing ones is a significant area of research.
Chemical Synthesis
The compound is also relevant in chemical synthesis, where it may serve as a precursor or intermediate in the formation of more complex molecules . Its unique chemical properties could be harnessed to develop new synthetic routes or improve existing ones, particularly in the synthesis of fluorinated compounds which are valuable in medicinal chemistry.
Analytical Chemistry
In analytical chemistry, Thiomorpholino(2,4,6-trifluorophenyl)methanone could be used as a standard or reagent due to its defined and consistent properties . It may help in the calibration of instruments or serve as a reference compound in various analytical techniques.
Ion Transport Studies
There is an interest in using synthetic anion receptors for ion transport across lipid membranes, and compounds like Thiomorpholino(2,4,6-trifluorophenyl)methanone are being studied for their ability to facilitate this process . This has therapeutic implications, particularly in the treatment of diseases related to ion transport dysfunction.
Polymerisation Reactions
The compound’s structural analogs have been used in polymerisation reactions, suggesting that Thiomorpholino(2,4,6-trifluorophenyl)methanone itself may have applications in this field . It could act as a catalyst or initiator in the polymerisation of certain monomers, leading to the creation of novel polymers with unique properties.
作用机制
Target of Action
Thiomorpholino(2,4,6-trifluorophenyl)methanone is a potent and selective inhibitor of Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones GLP-1 (Glucagon-like peptide-1) and GIP (Gastric inhibitory polypeptide), which stimulate a decrease in blood glucose levels .
Mode of Action
The compound interacts with DPP-4, inhibiting its activity. This inhibition results in an increased level of incretin hormones, leading to an increase in insulin synthesis and release, and a decrease in glucagon release . These changes help lower blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by Thiomorpholino(2,4,6-trifluorophenyl)methanone is the incretin system. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, enhancing the insulin response to glucose, suppressing glucagon secretion, and consequently decreasing hepatic glucose production .
Pharmacokinetics
These may include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and elimination through the kidneys .
Result of Action
The inhibition of DPP-4 by Thiomorpholino(2,4,6-trifluorophenyl)methanone leads to an increase in the levels of incretin hormones. This results in enhanced insulin secretion, reduced glucagon release, and decreased hepatic glucose production, ultimately leading to a reduction in blood glucose levels .
属性
IUPAC Name |
thiomorpholin-4-yl-(2,4,6-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NOS/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQAIBGYSKRHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholino(2,4,6-trifluorophenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

